3-(Benzylamino)propanamide hydrochloride CAS number lookup
3-(Benzylamino)propanamide hydrochloride CAS number lookup
An In-Depth Technical Guide to 3-(Benzylamino)propanamide and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section clarifies the Chemical Abstracts Service (CAS) number and fundamental properties of the title compound.
CAS Number and Nomenclature
It is crucial to distinguish between the free base and its hydrochloride salt, as they are distinct chemical entities.
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3-(Benzylamino)propanamide (Free Base): The parent compound is assigned CAS Number 16490-80-5 .
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[1][2][3]3-(Benzylamino)propanamide Hydrochloride (Salt): The hydrochloride salt is assigned CAS Number 114741-49-0 .
The formation of the hydrochloride salt involves the protonation of the secondary amine by hydrochloric acid. This conversion is a standard practice in pharmaceutical development to enhance the solubility and stability of amine-containing compounds.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are critical for designing experimental protocols, including formulation and analytical method development.
| Property | 3-(Benzylamino)propanamide (Free Base) | 3-(Benzylamino)propanamide Hydrochloride | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₅ClN₂O | |
| [1][2]Molecular Weight | 178.23 g/mol | 214.69 g/mol | |
| [1][2]Appearance | Solid (Expected) | White to off-white crystalline powder (Expected) | |
| [4]Solubility | Soluble in organic solvents. | Enhanced water solubility. | |
| [4]Topological Polar Surface Area (TPSA) | 55.12 Ų | 55.12 Ų | |
| [1]LogP (Octanol-Water Partition Coefficient) | 0.6516 | Lower than the free base (Expected) |
##[1]# 2. Synthesis and Purification
The synthesis of 3-(benzylamino)propanamide and its subsequent conversion to the hydrochloride salt can be achieved through established organic chemistry principles. A general and robust synthetic strategy is outlined below.
Synthetic Pathway: Reductive Amination
A common and efficient method for the synthesis of secondary amines is reductive amination. This involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired amine.
Caption: General synthetic workflow for 3-(Benzylamino)propanamide Hydrochloride.
Detailed Experimental Protocol
Objective: To synthesize 3-(benzylamino)propanamide hydrochloride.
Pillar of Trustworthiness: This protocol incorporates in-process controls and purification steps to ensure the integrity of the final product.
Step 1: Reductive Alkylation of 3-Aminopropanamide with Benzaldehyde
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T[5]o a solution of 3-aminopropanamide (1.0 eq) in a suitable protic solvent (e.g., methanol, ethanol), add benzaldehyde (1.0-1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
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Cool the reaction mixture in an ice bath.
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Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise, maintaining the temperature below 10°C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, quench the excess reducing agent by the careful addition of water.
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Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(benzylamino)propanamide free base.
Step 2: Purification of the Free Base
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure free base.
Step 3: Formation of the Hydrochloride Salt
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D[6]issolve the purified 3-(benzylamino)propanamide free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
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Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-(benzylamino)propanamide hydrochloride.
Potential Applications in Drug Discovery and Development
While specific biological activities for 3-(benzylamino)propanamide hydrochloride are not extensively documented, the propanamide scaffold is a recurring motif in medicinally active compounds. This suggests its potential as a valuable building block in drug discovery programs.
Caption: Potential therapeutic avenues leveraging the propanamide scaffold.
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Anti-inflammatory and Urease/COX-2 Inhibition: Propanamide-sulfonamide drug conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2), indicating potential applications in treating inflammation and related disorders.
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[7][8]Anticancer Activity: The propanamide moiety is present in various compounds tested for antiproliferative activity against cancer cell lines.
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[9]Central Nervous System (CNS) Applications: Propanamide derivatives are being investigated for their potential in treating neurodegenerative diseases.
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[9]Insulin Resistance: Certain propanamide compounds have been shown to increase glucose consumption in insulin-resistant cells, suggesting a potential role in managing type II diabetes and related metabolic disorders.
[10]4. Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the structure, identity, and purity of the synthesized compound. This self-validating system ensures the reliability of subsequent biological and pharmacological studies.
| Analytical Technique | Purpose | Expected Observations/Protocol | Source(s) |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Confirmation | In ¹H NMR, expect characteristic peaks for the aromatic protons of the benzyl group, the methylene protons adjacent to the amines and amide, and the amide protons. In ¹[10][11]³C NMR, distinct signals for each carbon environment should be observed. | |
| [12][13]Mass Spectrometry (MS) | Molecular Weight Verification | Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the free base (m/z 179.23). | |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can be used to determine purity. The c[14][15][16]ompound should elute as a single major peak. | |
| [17][18]Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching should be present. For the hydrochloride salt, a broad N-H⁺ stretch is expected. |
##[12][19]## 4.1. Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To assess the purity of a sample of 3-(benzylamino)propanamide hydrochloride.
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System: HPLC with UV detection.
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Column: C18, 250 x 4.6 mm, 5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: A suitable gradient, for example, 10-90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm and 254 nm.
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Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
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[18]Injection Volume: 10 µL.
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Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥95% is typically required for research applications.
[1]5. Conclusion
3-(Benzylamino)propanamide and its hydrochloride salt are valuable chemical entities with clear synthetic pathways and straightforward analytical characterization methods. While direct pharmacological data is limited, its core structure is a key component in a variety of biologically active molecules. As such, it represents a promising starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for a range of diseases, including inflammatory conditions, cancer, and metabolic disorders. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further explore the potential of this versatile compound.
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